RB-042 HCl
CAS No.:
Cat. No.: VC18003980
Molecular Formula: C25H43NO
Molecular Weight: 373.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H43NO |
---|---|
Molecular Weight | 373.6 g/mol |
IUPAC Name | [(2R)-1-[2-(4-dodecylphenyl)ethyl]pyrrolidin-2-yl]methanol |
Standard InChI | InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1 |
Standard InChI Key | PNEOFQRNMJSTMT-RUZDIDTESA-N |
Isomeric SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCC[C@@H]2CO |
Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
RB-042 HCl’s benzo[b]thiophene core is brominated at the 7-position, introducing steric and electronic effects that optimize interactions with enzymatic active sites. The carboxylic acid group at the 2-position contributes to hydrogen bonding with biological targets, while the hydrochloride salt improves aqueous solubility (0.45 mg/mL) . Comparative analyses with non-salt analogs, such as 7-bromobenzo[b]thiophene-2-carboxylic acid, reveal a 40% solubility increase due to ionic dissociation in physiological conditions .
Table 1: Physicochemical Comparison of RB-042 HCl and Analogs
Compound | Molecular Formula | Solubility (mg/mL) | LogP |
---|---|---|---|
RB-042 HCl | 0.45 | 2.1 | |
7-Bromobenzo[b]thiophene-2-carboxylic acid | 0.32 | 2.8 | |
Benzo[b]thiophene-2-carboxylic acid | 1.05 | 1.5 |
Data derived from structural and solubility studies highlight the hydrochloride salt’s role in enhancing bioavailability .
Stability and Reactivity
Thermogravimetric analysis indicates stability up to 200°C, beyond which decomposition occurs via hydrochloride dissociation () . In aqueous solutions, pH-dependent equilibria govern its dissociation (), with nucleophilic substitution reactions observed in the presence of alkylating agents like methyl iodide . Oxidative degradation pathways, particularly peroxide-mediated oxidation, form N-oxide derivatives, necessitating inert storage conditions .
Mechanism of Action and Pharmacological Profile
Enzymatic Inhibition
RB-042 HCl acts as a competitive inhibitor of sphingosine kinase (SphK), an enzyme critical in the sphingolipid rheostat. By blocking SphK’s active site, it shifts the balance toward pro-apoptotic ceramides, a mechanism validated in preclinical cancer models . Comparative studies show a 1.5–3.7-fold lower IC₅₀ (12.3 nM) than non-brominated analogs, attributed to bromine’s electron-withdrawing effects enhancing target engagement .
Table 2: Inhibitory Potency Against Sphingosine Kinase
Compound | IC₅₀ (nM) | Selectivity (CYP1A2/CYP2D6) |
---|---|---|
RB-042 HCl | 12.3 | 15:1 |
7-Bromobenzo[b]thiophene-2-carboxylic acid | 18.7 | 8:1 |
Benzo[b]thiophene-2-carboxylic acid | 45.6 | 1:3 |
Pharmacokinetics and Metabolism
Rodent pharmacokinetic studies demonstrate a of 1.2 µM and a half-life () of 4.2 hours, outperforming analogs due to reduced glucuronidation . Blood-brain barrier (BBB) permeability remains unaffected by the hydrochloride formulation, supporting central nervous system applications . Metabolite profiling identifies minimal oxidative byproducts, with 85% excreted unchanged in urine .
Research Applications in Disease Models
Oncology
RB-042 HCl’s SphK inhibition disrupts sphingolipid signaling, inducing apoptosis in RB1-deficient retinoblastoma models . Proteomic analyses of RB1-depleted cells reveal elevated purine and pyrimidine biosynthesis enzymes (e.g., citrate synthase), mirrored in RB-042 HCl-treated systems . Western blot validation confirms reduced citrate synthase levels in tumor samples, aligning with metabolic reprogramming observed in RB-loss contexts .
Table 3: Metabolic Changes in RB1-Depleted Cells
Pathway | Enzyme Alteration | Metabolite Change |
---|---|---|
Purine biosynthesis | +2.5-fold | +1.8-fold |
Pyrimidine biosynthesis | +3.1-fold | +2.2-fold |
TCA cycle | -1.7-fold | -1.4-fold |
Neuropharmacology
The compound’s BBB permeability enables exploration in neuroinflammatory models. In vitro studies show suppression of pro-inflammatory cytokines (IL-6, TNF-α) via SphK-1 inhibition, suggesting potential in multiple sclerosis and Alzheimer’s disease .
Synthesis and Industrial Production
Synthetic Routes
RB-042 HCl is synthesized via reflux reactions (60–80°C) using brominated benzo[b]thiophene precursors, achieving >98% purity post-HPLC purification . Key challenges include minimizing oxidative degradation during crystallization, addressed through nitrogen-atmosphere processing .
Scalability and Cost
Current production costs approximate $12,000 per kilogram, with yield optimization efforts focusing on catalytic bromination and salt stabilization . Comparative cost analyses highlight a 20% premium over non-salt analogs, justified by enhanced pharmacokinetics .
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